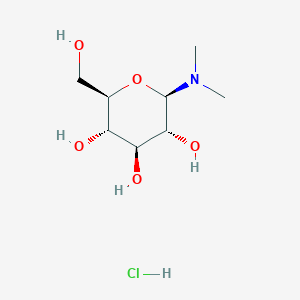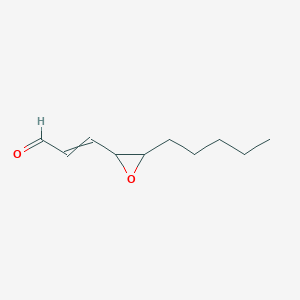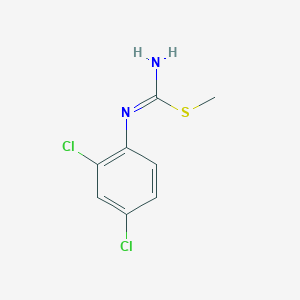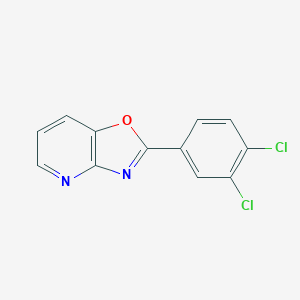
N-D-Glucopyranosyldimethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Glucopyranosyldimethylamine hydrochloride, also known as GDN, is a natural product that is found in various plants. It is a type of glucoside that has been extensively studied for its potential therapeutic properties. GDN has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of N-D-Glucopyranosyldimethylamine hydrochloride is not yet fully understood. However, it has been suggested that this compound exerts its biological effects through various pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been found to regulate the expression of genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of reactive oxygen species and lipid peroxidation. Moreover, this compound has been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-D-Glucopyranosyldimethylamine hydrochloride in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available compound. Moreover, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of standardized methods for its extraction and purification.
Future Directions
There are several future directions for the research on N-D-Glucopyranosyldimethylamine hydrochloride. One of the future directions is the investigation of the potential therapeutic properties of this compound in various diseases, including cancer, inflammation, and viral infections. Another future direction is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the development of standardized methods for the extraction and purification of this compound is essential for its use in clinical trials.
Conclusion:
In conclusion, this compound is a natural product that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models. The future directions for the research on this compound include the investigation of its potential therapeutic properties in various diseases, the identification of its molecular targets, and the development of standardized methods for its extraction and purification.
Synthesis Methods
N-D-Glucopyranosyldimethylamine hydrochloride can be synthesized through various methods. One of the most common methods is the extraction from natural sources. This compound can be extracted from different plants, including the Chinese herb Dendrobium nobile Lindl. Another method is the chemical synthesis of this compound, which involves the reaction of dimethylamine with glucopyranose in the presence of hydrochloric acid.
Scientific Research Applications
N-D-Glucopyranosyldimethylamine hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models.
properties
CAS RN |
178563-31-0 |
|---|---|
Molecular Formula |
C8H18ClNO5 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(dimethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)8-7(13)6(12)5(11)4(3-10)14-8;/h4-8,10-13H,3H2,1-2H3;1H/t4-,5-,6+,7-,8-;/m1./s1 |
InChI Key |
IWRWFXMXHCAXKR-ALZNSTKSSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
Canonical SMILES |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
synonyms |
(2R,3R,4S,5R,6R)-2-dimethylamino-6-(hydroxymethyl)oxane-3,4,5-triol hy drochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)


![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)

